N'-tert-Butyl-N,N-dimethylformamidine

Catalog No.
S666503
CAS No.
23314-06-9
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-tert-Butyl-N,N-dimethylformamidine

CAS Number

23314-06-9

Product Name

N'-tert-Butyl-N,N-dimethylformamidine

IUPAC Name

N'-tert-butyl-N,N-dimethylmethanimidamide

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-7(2,3)8-6-9(4)5/h6H,1-5H3

InChI Key

PHNRCFCIKPZSFS-UHFFFAOYSA-N

SMILES

CC(C)(C)N=CN(C)C

Synonyms

N,N-Dimethyl-N’-(tert-butyl)formamidine; N’-(1,1-Dimethylethyl)-N,N-dimethyl-methanimidamide

Canonical SMILES

CC(C)(C)N=CN(C)C
N-tert-Butyl-N,N-dimethylformamidine (TBD) is a compound with distinctive chemical and physical properties. It has gained significant attention in scientific research and industries due to its unique characteristics and potential applications. This paper aims to provide a comprehensive overview of TBD, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
N-tert-Butyl-N,N-dimethylformamidine (TBD) is a tertiary amine that has both a dimethylamino group and a formamidine group. This compound is a white to light brownish solid, crystalline powder with a molecular formula of C9H20N2. TBD is often used as a base in synthetic chemistry and organic synthesis, as it is an efficient Brønsted-Lowry base and nucleophile. TBD was first synthesized in 1963 by K. Ishihara and K. Mori at the Kyoto University in Japan.
TBD has a molecular weight of 156.27 g/mol and a melting point of 77-79 ℃. It is highly soluble in polar solvents, such as water, methanol, and acetonitrile. It has a basicity (pKa) of 19.2 in acetonitrile and 23.5 in water. TBD has a low flammability point of 63 ℃ and should be stored away from heat, sparks, and flames.
TBD can be synthesized through various methods, including reacting N,N-dimethylformamide (DMF) with tert-butylamine (tBA) in the presence of a base or reacting N,N-dimethylformamide diethyl acetal (DEADF) with tBA. The synthesis of TBD is commonly monitored by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Characterization techniques such as X-ray crystallography, infrared spectroscopy (IR), and UV-visible spectroscopy can also be used to verify the purity and structure of TBD.
TBD can be quantified using various analytical methods, including liquid chromatography (LC) and gas chromatography (GC). LC coupled with MS or UV-visible detectors can be used to analyze small molecules, while GC coupled with a flame ionization detector (FID) or a mass spectrometer can be used to analyze volatile compounds. The use of LC and GC in conjunction with tandem mass spectrometry (LC-MS/MS and GC-MS/MS) can also provide sensitive and accurate quantification of TBD in complex matrices.
TBD has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been studied for its potential to inhibit the growth of cancer cells. TBD may act as a potential therapeutic agent in treating various diseases.
TBD has a low acute toxicity. However, studies have shown that prolonged or repeated exposure to TBD may cause mild skin and eye irritation. It is recommended that users handle TBD with caution and wear appropriate personal protective equipment.
TBD is commonly used in synthetic chemistry and organic synthesis as a base and nucleophile. It is also used in the synthesis of pharmaceuticals, agrochemicals, and bioactive natural products. In addition, TBD is a widely used catalyst in various organic reactions, such as Michael addition, aldol reaction, and Mannich reaction.
The current research on TBD mainly focuses on the development of new synthetic methodologies and its application in the synthesis of pharmaceuticals and natural products. There is also ongoing research on the biological activities of TBD and its potential as a therapeutic agent.
The unique properties of TBD make it a promising candidate for various applications in research and industry. TBD can be used in the synthesis of bioactive natural products, pharmaceuticals, and agrochemicals. Due to the ability of TBD to selectively bind and stabilize reactive intermediates, it can be used in the development of new catalysts for various organic reactions. TBD can also be used in the manufacturing of electronic and optical materials.
Despite the potential of TBD, there are some limitations to its use in certain applications. For example, TBD may not be suitable for reactions requiring basicity levels higher than its pKa. In the future, further research can be done to optimize the synthesis and functionalization of TBD for its broader applications. Additionally, the toxicological effects of TBD should be studied more comprehensively for its safe use in various scientific experiments and industrial processes.
1. Develop new synthetic methodologies using TBD as a catalyst or reagent.
2. Investigate the biological mechanisms of TBD in various diseases, including cancer and viral infections.
3. Use TBD as a selective and efficient ligand for transition metal catalysis.
4. Study the photophysical and electrochemical properties of TBD for use in electronic and optical materials.
5. Develop novel analytical methods for the quantification of TBD in complex matrices.
6. Study the fate and transport of TBD in the environment to assess its potential impact on ecosystems.
7. Investigate the use of TBD in the selective separation and removal of target molecules from mixtures.
8. Develop more sustainable and economical synthetic routes for the production of TBD.
9. Evaluate the performance of TBD in other transformations, such as C-H activation and oxidative coupling reactions.
10. Study the applications of TBD in medicinal chemistry, including drug design and discovery.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-15

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